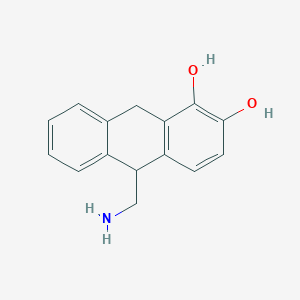

10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol

Description

Properties

CAS No. |

170244-98-1 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(aminomethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H11NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H,7,12H2 |

InChI Key |

PFFJJFRURKJERG-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(C3=C1C(=C(C=C3)O)O)CN |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)CN |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition for 9,10-Dihydroanthracene Formation

The 9,10-dihydroanthracene scaffold is classically synthesized via Diels-Alder reactions between anthracene-derived dienes and dienophiles. For example, the reaction of 9-(2-nitrovinyl)anthracene with maleic anhydride or maleimides yields ethano-bridged adducts (e.g., 13a–n ) with yields exceeding 70% under optimized conditions. Modifications to the dienophile (e.g., acrylonitrile, benzyne) enable structural diversity at the bridgehead, which is critical for subsequent functionalization.

Table 1: Diels-Alder Reaction Conditions for Anthracene Derivatives

| Dienophile | Solvent | Temperature | Yield (%) | Product Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene | 80°C | 85 | |

| N-Phenylmaleimide | DCM | Reflux | 72 | |

| Benzyne | Xylene | 120°C | 68 |

Aminomethyl Group Installation at Position 10

Reductive Amination of Aldehyde Intermediates

A two-step approach involving aldehyde formation followed by reductive amination is a promising route. For instance, the Nichols group’s methodology for 9-aminomethyl derivatives begins with benzylic bromination of 4-bromo-2-methylbenzonitrile, followed by Friedel-Crafts alkylation to construct the anthracene core. Oxidation of the methyl group to an aldehyde (PCC in CH₂Cl₂) enables reductive amination with ammonium acetate and NaBH₃CN, though yields for analogous systems remain modest (40–55%).

Tebbe Reagent-Mediated Methylene Formation

The Tebbe reagent converts anthrone to 9-methylene-9,10-dihydroanthracene, which can undergo hydroamination. However, this method faces challenges in scalability due to low yields (≤30%) and competing isomerization pathways.

Table 3: Aminomethylation Reaction Parameters

| Method | Reagents | Conditions | Yield (%) | Challenges |

|---|---|---|---|---|

| Reductive amination | NH₄OAc, NaBH₃CN | MeOH, 25°C, 12 h | 48 | Over-reduction |

| Hydroamination | BH₃, Chloramine T | THF, 0°C, 2 h | 30 | Low selectivity |

Integrated Synthetic Pathways

Route A: Sequential Functionalization

Route B: Late-Stage Aminomethylation

-

Core synthesis : Prepare 9,10-dihydroanthracene-1,2-diol via anthraquinone reduction.

-

Aldehyde introduction : Oxidize C10-methyl to aldehyde (PCC).

-

Reductive amination : Treat with NH₄OAc/NaBH₃CN to install aminomethyl.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing reactions at C9 vs. C10 necessitate directing groups (e.g., sulfonic acids).

-

Functional group compatibility : The diol’s sensitivity to oxidation requires protection (e.g., silyl ethers) during aminomethylation.

-

Catalyst selection : Pd-based catalysts improve Suzuki couplings for aryl substituents but are incompatible with free amines .

Chemical Reactions Analysis

Types of Reactions: 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the aminomethyl group.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of 9,10-dihydroanthracene derivatives without hydroxyl groups.

Substitution: Formation of substituted anthracene derivatives.

Scientific Research Applications

10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the 5-HT2A receptor, a serotonin receptor, where it acts as an antagonist. The aminomethyl group plays a crucial role in its binding affinity and selectivity. The compound’s interaction with the receptor involves hydrogen bonding and hydrophobic interactions, which stabilize the ligand-receptor complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include dihydroanthracene derivatives with varying substituents (e.g., hydroxyl, acetyl, or phenyl groups) and positional isomers. Key comparisons are outlined below:

Table 1: Comparative Analysis of Dihydroanthracene Derivatives

Key Findings:

Substituent Effects on Reactivity: The aminomethyl group in 10-(aminomethyl)-9,10-dihydroanthracene-1,2-diol likely increases nucleophilicity compared to acetylated derivatives (e.g., compound 7 in ), which require harsh conditions for deprotection . Vicinal diols (e.g., propane-1,2-diol) exhibit strong hydrogen-bonding capacity, influencing micellar systems . The aromatic diol in the target compound may show similar solvophobic interactions but with enhanced π-π stacking due to the anthracene backbone .

Positional Isomerism: 1,2-diols (target compound) vs. 1,4-diols (e.g., disodium 1,4-dihydroanthracene-9,10-diolate): Positional differences affect conjugation and supramolecular interactions. For example, 1,4-dihydroxyanthraquinone derivatives form coordination polymers via planar aromatic stacking , whereas 1,2-diols may favor intramolecular hydrogen bonding.

Stability and Applications: Dihydroanthracene derivatives with electron-withdrawing groups (e.g., ketones in 9,10-dioxo analogs) exhibit reduced stability under basic conditions compared to hydroxyl- or aminomethyl-substituted variants . Sodium salts of dihydroanthracene diols (e.g., ) demonstrate enhanced aqueous solubility, suggesting that the aminomethyl derivative could be modified into ionic forms for pharmaceutical delivery .

Table 2: Physicochemical Properties

Research Implications and Limitations

- The aminomethyl group could enable pH-dependent solubility, useful in drug formulation.

- Comparative instability of GC-analyzable diols (e.g., trans-6-methyl-1,2-dihydronaphthalene-1,2-diol) suggests analytical challenges for the target compound .

- Further studies are needed to explore its micellar behavior, leveraging insights from propane-1,2-diol’s role in SDS systems .

Biological Activity

10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reduction of anthraquinone derivatives followed by amination. The process can yield various derivatives with differing biological activities. For example, the synthesis of aminoanthraquinone derivatives has been reported to produce compounds with notable cytotoxic effects against cancer cell lines such as MCF-7 and Hep-G2 .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using several cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) against MCF-7 and Hep-G2 cell lines:

| Compound | Cytotoxic Activity IC50 (µg/mL) |

|---|---|

| MCF-7 | |

| 3a | 1.1 |

| 5a | 1.1 |

| 5b | 3.0 |

These results indicate that compounds with fewer amino substituents exhibited higher cytotoxicity, suggesting a structure-activity relationship where the number and position of substituents influence biological activity .

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that anthraquinone derivatives can intercalate DNA and generate reactive oxygen species (ROS), leading to cell death .

Antimicrobial Activity

In addition to cytotoxicity against cancer cells, some derivatives of this compound have demonstrated antimicrobial properties. For instance, compounds derived from aminoanthraquinones were tested against various microorganisms including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These studies indicated that certain derivatives possess significant antimicrobial activity .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Cancer Treatment : A study explored the efficacy of aminoanthraquinones in treating breast cancer cells (MCF-7). The results showed that these compounds could effectively inhibit cell proliferation at low concentrations.

- Antimicrobial Research : Another investigation assessed the antimicrobial activity of various synthesized aminoanthraquinones against common pathogens. Results indicated that specific derivatives exhibited potent activity against resistant strains.

- Mechanistic Insights : Research focusing on the interaction between these compounds and DNA revealed that they could effectively bind to DNA strands, disrupting replication processes and inducing apoptosis in cancer cells.

Q & A

Q. What are the optimized synthetic routes for 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol and its derivatives?

A one-pot synthesis using THF as a solvent and LDA (Lithium Diisopropylamide) as a base is commonly employed. This method allows sequential addition of 2-aryl methyl benzonitriles and bromoarenes to generate 9-aminoanthracene derivatives with high regioselectivity. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid side products like over-alkylated species. Purification typically involves column chromatography and recrystallization, with yields ranging from 45% to 75% depending on substituents .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be used to confirm the structure of this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 6.6–7.4 ppm), dihydroanthracene bridge protons (δ 4.1–4.4 ppm, J = 6 Hz), and aminomethyl protons (δ 2.8–3.2 ppm). Coupling constants help distinguish cis vs. trans diastereomers in derivatives .

- IR : Stretching frequencies for NH (3300–3400 cm⁻¹), OH (broad ~3200 cm⁻¹), and aromatic C=C (1600–1450 cm⁻¹) are critical .

- UV-Vis : Conjugation in the anthracene core produces strong absorbance at λ = 250–400 nm, with shifts dependent on substituent electron effects .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The dihydroanthracene core is sensitive to oxidation, requiring storage under inert atmospheres. The 1,2-diol moiety is prone to dehydration under acidic conditions (pH < 3) or elevated temperatures (>80°C), forming anthraquinone derivatives. Stability studies recommend neutral pH buffers and temperatures ≤4°C for long-term storage .

Advanced Research Questions

Q. How can stereochemical isomers (e.g., cis vs. trans dihydroanthracene derivatives) be resolved and characterized?

- Chromatographic separation : Chiral HPLC with cellulose-based columns can resolve enantiomers, while diastereomers are separable via silica gel chromatography.

- NOESY NMR : Cross-peaks between the aminomethyl group and adjacent aromatic protons confirm spatial proximity in cis isomers.

- X-ray crystallography : Provides definitive stereochemical assignment, as seen in analogous 9,10-dinitro-dihydroanthracene structures .

Q. What discrepancies arise in spectral data interpretation for substituted derivatives, and how can they be addressed?

Electron-donating groups (e.g., methoxy) deshield adjacent protons, causing unexpected NMR shifts. For example, 1-methoxy substituents in 9k (δ 7.39 ppm) vs. 9j (δ 7.17 ppm) highlight substituent-induced aromatic ring distortion. DFT calculations (B3LYP/6-31G*) can model these effects and validate experimental data .

Q. How do structural modifications (e.g., aryl substituents) influence the compound’s electronic properties and reactivity?

- Electron-withdrawing groups (e.g., nitro): Increase oxidative stability but reduce nucleophilicity at the aminomethyl site.

- Extended conjugation (e.g., naphthyl substituents): Redshift UV-Vis absorbance by 20–30 nm, enhancing photophysical applications.

- Steric effects : Bulky substituents (e.g., tert-butyl) hinder π-π stacking, as shown in reduced aggregation in fluorescence studies .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using homology models of target proteins (e.g., kinases) can predict binding affinities. QSAR studies reveal that lipophilicity (logP) and H-bond donor capacity (e.g., 1,2-diol) correlate with activity in enzyme inhibition assays .

Methodological Notes

- Contradictions in Data : Discrepancies in reported NMR chemical shifts (e.g., δ 4.1 vs. 4.3 ppm for bridge protons) may arise from solvent effects (CDCl3 vs. DMSO-d6). Always reference internal standards (TMS) and solvent peaks .

- Safety Protocols : Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, face shields) due to the compound’s potential toxicity (LD50 data pending) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.